![molecular formula C10H19ClO2 B1356396 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane CAS No. 88128-57-8](/img/structure/B1356396.png)
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Overview
Description
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C10H19ClO2 and its molecular weight is 206.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 88128-57-8) is a synthetic compound with potential biological activity. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and materials science. This article compiles existing research findings, case studies, and relevant data regarding the biological activity of this compound.
- Molecular Formula : CHClO
- Molecular Weight : 206.71 g/mol
- Boiling Point : Not available
- Hazard Statements : May cause damage to organs through prolonged or repeated exposure (H373) .
Biological Activity Overview
The biological activity of this compound has been investigated with respect to its toxicological effects and potential antimicrobial properties.
Toxicological Effects
Research indicates that the compound may exhibit target organ toxicity , particularly with repeated exposure. The specific organs affected remain to be fully elucidated in comprehensive studies .
Study on Derivatives
A study examining derivatives of dioxanes indicated that compounds with longer alkyl chains or specific functional groups tend to exhibit enhanced antimicrobial activity . Although specific data on this compound is lacking, it can be inferred that its structure may provide similar benefits.
Comparative Analysis of Antimicrobial Agents
Comparative studies involving cationic polymers have highlighted the importance of molecular structure in determining antimicrobial efficacy. For example, polymers containing ammonium groups demonstrated significant antimicrobial properties against various pathogens . This suggests that this compound could potentially be effective against microbial strains if formulated appropriately.
Data Table: Biological Activity Summary
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate in Synthesis
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane serves as an intermediate in the synthesis of various organoelement compounds. The presence of the chloropropyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles to form different derivatives. This versatility makes it valuable in organic chemistry for creating compounds with diverse properties.
2. Reactivity and Derivatives
The compound's reactivity primarily involves nucleophilic substitution due to the chlorine atom. Hydrolysis reactions can also occur under acidic or basic conditions, leading to different functional derivatives that may have specific applications in pharmaceuticals or materials science.
Applications in Materials Science
1. Synthesis of Modified Nanotubes
Recent research has demonstrated the use of this compound in synthesizing modified halloysite nanotubes (HNTs). The compound was used in a coupling reaction with (3-chloropropyl) trimethoxysilane to enhance the properties of HNTs for applications in nanocomposites. The optimal conditions for grafting were identified as using toluene as a medium with specific molar ratios and reflux times.
2. Flame Retardancy in Polymers
In materials science, this compound has been explored as a flame retardant additive in polyurethane foams and polyvinyl chloride (PVC) formulations. The incorporation of this compound significantly reduces flammability and enhances safety in various applications.
Pharmaceutical Applications
1. Potential Role in Drug Discovery
While specific literature on the pharmacological mechanisms of this compound is limited, its role as a reference standard in pharmaceutical testing suggests potential utility in drug discovery processes. Further investigation into its biological activity could reveal new therapeutic avenues .
Case Studies
Properties
IUPAC Name |
2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESDKFYPLUGGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)CCCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526950 | |
Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80526950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88128-57-8 | |
Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88128-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088128578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80526950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Dioxane, 2-(3-chloropropyl)-2,5,5-trimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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